Ethyl 3-chloro-2-iodobenzoate

Description

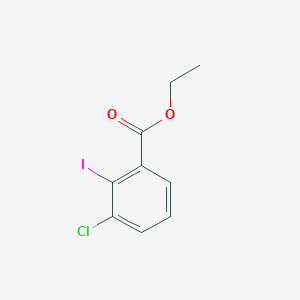

Ethyl 3-chloro-2-iodobenzoate is a halogenated benzoate ester derivative characterized by a chloro (-Cl) substituent at the 3-position and an iodo (-I) substituent at the 2-position of the benzene ring, with an ethyl ester (-COOCH₂CH₃) functional group. This compound belongs to a class of aromatic esters where halogen atoms and ester groups synergistically influence reactivity, solubility, and intermolecular interactions. Halogenated benzoates are often utilized as intermediates in pharmaceutical synthesis, agrochemicals, or materials science due to their versatility in cross-coupling reactions and bioactivity modulation.

Properties

CAS No. |

918402-52-5 |

|---|---|

Molecular Formula |

C9H8ClIO2 |

Molecular Weight |

310.51 g/mol |

IUPAC Name |

ethyl 3-chloro-2-iodobenzoate |

InChI |

InChI=1S/C9H8ClIO2/c1-2-13-9(12)6-4-3-5-7(10)8(6)11/h3-5H,2H2,1H3 |

InChI Key |

GZRIGZLUKQHMSC-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(C(=CC=C1)Cl)I |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)Cl)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and molecular differences between Ethyl 3-chloro-2-iodobenzoate and its analogs:

*Note: this compound’s molecular weight is calculated based on its inferred formula.

Key Comparative Insights

Halogen Effects: The presence of iodine in this compound and its methyl analog enhances molecular weight and polarizability compared to dichloro derivatives (e.g., Ethyl 2-amino-3,6-dichlorobenzoate ). Iodine’s large atomic radius may also increase steric hindrance, influencing reactivity in substitution or coupling reactions.

Functional Group Impact: Amino (-NH₂) vs. Halogens: Amino-substituted analogs (e.g., ) introduce hydrogen-bonding capabilities, which can enhance crystallinity and intermolecular interactions . In contrast, this compound lacks amino groups, relying on halogen bonding (C-I···O/N) or weaker van der Waals forces for crystal packing .

Synthetic and Application Considerations: Mthis compound may serve as a more reactive intermediate in Suzuki-Miyaura couplings due to its lower steric bulk compared to the ethyl derivative. Ethyl 4-amino-2-chloro-5-iodobenzoate ’s amino group enables further functionalization (e.g., amidation), making it a versatile precursor in drug discovery.

Crystallographic and Intermolecular Behavior

- Halogenated benzoates often form distinct crystal structures due to halogen-halogen or halogen-π interactions. For example, iodine’s polarizability facilitates I···O/N interactions, which are critical in supramolecular assembly .

Bioactivity and Industrial Relevance

While direct bioactivity data for this compound are unavailable, halogenated benzoates are frequently explored for antimicrobial or antifungal properties. For instance, ethyl acetate extracts of spices have demonstrated bioactivity correlated with halogenated aromatics . The compound’s iodine substituent may also render it useful in radiopharmaceuticals or as a heavy-atom derivative in X-ray crystallography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.